Cas no 2199141-03-0 ((2S)-2-(iodomethyl)oxetane)

(2S)-2-(iodomethyl)oxetane 化学的及び物理的性質
名前と識別子
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- Oxetane, 2-(iodomethyl)-, (2S)-
- (2S)-2-(iodomethyl)oxetane
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- インチ: 1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2/t4-/m0/s1
- InChIKey: JVPHNTROOBLPKR-BYPYZUCNSA-N
- ほほえんだ: O1CC[C@H]1CI
(2S)-2-(iodomethyl)oxetane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL114-500MG |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95% | 500MG |
¥ 3,418.00 | 2023-03-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL114-5G |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95% | 5g |
¥ 15,364.00 | 2023-03-26 | |
Enamine | EN300-7445437-10.0g |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95.0% | 10.0g |
$4360.0 | 2025-03-11 | |
Enamine | EN300-7445437-1.0g |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-11 | |
Aaron | AR0203SC-1g |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95% | 1g |
$1420.00 | 2025-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL114-5g |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95% | 5g |
¥15365.0 | 2024-04-22 | |
Ambeed | A1233887-1g |
(2S)-2-(Iodomethyl)oxetane |
2199141-03-0 | 97% | 1g |
$1420.0 | 2024-07-28 | |
Ambeed | A1233887-50mg |
(2S)-2-(Iodomethyl)oxetane |
2199141-03-0 | 97% | 50mg |
$349.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL114-100MG |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95% | 100MG |
¥ 1,280.00 | 2023-03-26 | |
Enamine | EN300-7445437-0.1g |
(2S)-2-(iodomethyl)oxetane |
2199141-03-0 | 95.0% | 0.1g |
$352.0 | 2025-03-11 |
(2S)-2-(iodomethyl)oxetane 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
(2S)-2-(iodomethyl)oxetaneに関する追加情報
Compound CAS No 2199141-03-0: (2S)-2-(iodomethyl)oxetane
The compound with CAS number 2199141-03-0, commonly referred to as (2S)-2-(iodomethyl)oxetane, is a specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable tool in the synthesis of complex molecules and bioactive compounds.
Synthesis and Structure
The synthesis of (2S)-2-(iodomethyl)oxetane involves a multi-step process that typically begins with the preparation of oxetane derivatives. Oxetane, a four-membered cyclic ether, serves as the foundation for this compound. The introduction of an iodomethyl group at the 2-position of the oxetane ring is achieved through precise stereochemical control, ensuring the S configuration at the chiral center. This process often employs advanced techniques such as asymmetric catalysis or stereoselective alkylation to achieve high enantiomeric excess.
Physical and Chemical Properties
(2S)-2-(iodomethyl)oxetane exhibits distinct physical and chemical properties that make it suitable for various applications. Its molecular weight is approximately 185 g/mol, and it exists as a colorless liquid at room temperature. The compound is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its stability under standard conditions is notable, though it may undergo degradation under harsh conditions such as strong acids or bases.
Applications in Drug Discovery
In recent years, (2S)-2-(iodomethyl)oxetane has found significant utility in drug discovery efforts. Its chiral center and iodomethyl group make it an ideal building block for constructing complex molecules with specific pharmacological activities. Researchers have utilized this compound as an intermediate in the synthesis of various bioactive agents, including kinase inhibitors and GPCR modulators.
A recent study published in the Journal of Medicinal Chemistry highlighted its role in the development of a novel class of anticancer agents. The compound's ability to selectively target specific cellular pathways has opened new avenues for therapeutic intervention.
Environmental Impact and Safety Considerations
(Environmental Impact): While (2S)-2-(iodomethyl)oxetane's applications are promising, its environmental impact remains a critical consideration. Recent studies have focused on understanding its biodegradation pathways and potential toxicity to aquatic life. Initial findings suggest that the compound undergoes slow biodegradation under aerobic conditions, raising concerns about its persistence in the environment.
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